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Compound of Interest

3-Chloro-4-
Compound Name: ) )
(methoxycarbonyl)benzoic acid

Cat. No.: B1590945

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-
(methoxycarbonyl)benzoic Acid

Introduction

3-Chloro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid that
serves as a valuable building block in organic synthesis and medicinal chemistry. Its
trifunctional nature, featuring a carboxylic acid, a methyl ester, and a chloro-substituent on a
benzene ring, offers multiple reaction sites for chemical modification. Understanding the
fundamental physical properties of this compound is paramount for researchers and drug
development professionals. These properties govern its behavior in chemical reactions, dictate
its formulation characteristics, and influence its pharmacokinetic profile in potential therapeutic
applications.

This guide provides a comprehensive overview of the key physical and chemical properties of
3-Chloro-4-(methoxycarbonyl)benzoic acid. It is designed to be a practical resource,
combining established data with theoretical principles and detailed experimental protocols for
property determination. As a self-validating document, it emphasizes the causality behind
experimental choices, empowering scientists to not only utilize the data but also to replicate
and verify these critical parameters in their own laboratories.

Molecular Structure and Identifiers
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The structural arrangement of functional groups in 3-Chloro-4-(methoxycarbonyl)benzoic
acid dictates its chemical reactivity and physical behavior. The carboxylic acid group at position
1 and the methoxycarbonyl group at position 4 are para to each other, while the chlorine atom
at position 3 introduces electronic and steric effects. The electron-withdrawing nature of both
the chlorine atom and the methoxycarbonyl group significantly influences the acidity of the
carboxylic acid and the reactivity of the aromatic ring.

Identifier Value

IUPAC Name 3-chloro-4-(methoxycarbonyl)benzoic acid

CAS Number 55737-77-4[1]

Molecular Formula CoH7CIO4[2][3][4]

Molecular Weight 214.60 g/mol [2][3]1[4]

nchi INChI=1S/C9H7CI04/c1-14-9(13)6-3-2-
5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)[5]

SMILES COC(=0)C1=C(C=C(C=C1)C(=0)0)CI[5]

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and
bioavailability. The presence of a polar carboxylic acid group suggests potential solubility in
polar solvents, while the chlorinated benzene ring provides lipophilic character.

A related isomer, 4-chloro-3-(methoxycarbonyl)benzoic acid, exhibits limited solubility in water
(<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF[2]. It is expected
that 3-Chloro-4-(methoxycarbonyl)benzoic acid follows a similar trend due to its structural
similarity.

Experimental Protocol: Shake-Flask Method for
Solubility Determination

This protocol outlines the standard OECD 105 guideline for determining water solubility. The
principle involves saturating water with the compound and measuring the concentration of the
dissolved substance.
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Methodology:

e Preparation: Add an excess amount of 3-Chloro-4-(methoxycarbonyl)benzoic acid to a
known volume of deionized water in a sealed flask.

o Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a
prolonged period (24-48 hours) to ensure equilibrium is reached.

e Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample
at high speed to pellet any undissolved solid.

o Sampling: Carefully extract an aliquot of the clear supernatant.

» Quantification: Analyze the concentration of the dissolved compound in the aliquot using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

o Calculation: Determine the solubility in g/L based on the measured concentration and the
volume of the aliquot.

Causality Note: The centrifugation step is critical to ensure that no solid microparticles are
carried over into the aliquot, which would lead to an overestimation of solubility. Using a
validated HPLC method provides the necessary sensitivity and specificity for accurate
quantification.
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Caption: Workflow for solubility determination via the shake-flask method.
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Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a
compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline
solid.

Experimental Protocol: Capillary Melting Point
Determination

This method relies on visually observing the temperature range over which the solid-to-liquid
phase transition occurs.

Methodology:

Sample Preparation: Ensure the 3-Chloro-4-(methoxycarbonyl)benzoic acid sample is
completely dry and finely powdered.

o Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary
tube to a height of 2-3 mm.

o Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Thiele
tube with mineral oil or a digital instrument).

e Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the
expected melting point.

o Observation: Decrease the heating rate to 1-2°C per minute.

» Data Recording: Record the temperature at which the first drop of liquid appears (T1) and
the temperature at which the last solid crystal melts (T2). The melting range is reported as
T1-T2.

Trustworthiness Note: A slow heating rate near the melting point is essential for accurate
determination. A broad melting range (>2°C) often indicates the presence of impurities, which
depress and broaden the melting point.
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Caption: Standard workflow for capillary melting point determination.
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Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The
predicted spectra are based on the known effects of the functional groups present.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl ester protons.

e Aromatic Region: The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting
pattern. Three signals are expected: one proton will appear as a doublet, another as a
doublet of doublets, and the third as a doublet, likely in the range of 7.5-8.5 ppm.

o Methyl Protons: The three protons of the methoxy group (-OCH?s) will appear as a sharp
singlet, typically around 3.9 ppm.

o Carboxylic Proton: The acidic proton of the -COOH group will appear as a broad singlet at a
downfield chemical shift, often >10 ppm, and its position can be concentration-dependent.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine unique carbon atoms in the
molecule.

o Carbonyl Carbons: Two signals are expected in the downfield region (165-175 ppm),
corresponding to the carboxylic acid and ester carbonyl carbons.

o Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm range. The carbons
directly attached to the electron-withdrawing chloro, carboxyl, and ester groups will be
shifted further downfield.

o Methoxy Carbon: A single signal for the -OCHs carbon is expected around 52-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups.
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e O-H Stretch: A very broad absorption band is expected from 2500-3300 cm~1 due to the
hydrogen-bonded O-H stretch of the carboxylic acid dimer[6].

e C=0 Stretch: Two strong, sharp absorption bands are anticipated for the carbonyl groups.
The carboxylic acid C=0 stretch typically appears around 1700-1725 cm~1, while the ester
C=0 stretch is usually slightly higher, around 1720-1740 cm~1[6]. These may overlap to form
a single broad, intense peak.

o C-O Stretch: Absorptions corresponding to the C-O stretches of the acid and ester groups
are expected in the 1200-1320 cm~1 region.

e Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm~1 region,
characteristic of the aromatic ring[6].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through
fragmentation patterns.

e Molecular lon Peak: The key diagnostic feature will be the isotopic pattern of the molecular
ion (M*). Due to the natural abundance of chlorine isotopes (3*Cl and 37Cl in an approximate
3:1 ratio), the spectrum will show two peaks: one for the molecular ion containing 3>CIl (M+)
and another two mass units higher for the ion containing 3’Cl (M+2)*, with a relative intensity
ratio of approximately 3:1. For CoH73°ClOa4, the expected m/z is ~214, and for CoH737ClOa, it
is ~216.

o Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-
OCHs, 31 Da) and the loss of the carboxyl group (-COOH, 45 Da).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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